An Ab initio study on the photophysics of tris(salicylideneaniline)†

Physical Chemistry Chemical Physics Pub Date: 2018-09-20 DOI: 10.1039/C8CP04416C

Abstract

Photochemical reactions of tris(salicylideneaniline) were explored by theoretical investigation of relevant potential energy profiles using ab initio methods. A photophysical mechanism was proposed, in which an optical excitation leads to the formation of several tautomeric species in the first excited singlet state, allowing emission over a broad range of wavelengths.

Graphical abstract: An Ab initio study on the photophysics of tris(salicylideneaniline)
An Ab initio study on the photophysics of tris(salicylideneaniline)†
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